9-(Bromomethyl)nonadecane
CAS No.: 69620-20-8
Cat. No.: VC20834754
Molecular Formula: C20H41Br
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69620-20-8 |
---|---|
Molecular Formula | C20H41Br |
Molecular Weight | 361.4 g/mol |
IUPAC Name | 9-(bromomethyl)nonadecane |
Standard InChI | InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 |
Standard InChI Key | XSQSDBVMLJNZKU-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(CCCCCCCC)CBr |
Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)CBr |
Fundamental Chemical Identity
9-(Bromomethyl)nonadecane, identified by CAS registry number 69620-20-8, is an alkyl bromide with a molecular formula of C20H41Br and a molecular weight of 361.44 g/mol . The structure consists of a nineteen-carbon chain (nonadecane) with a bromomethyl substituent at the 9-position. This compound is also known by several synonyms including 1-bromo-2-octyldodecane, EA490, and C812Br, which reflect its structural characteristics and commercial designations .
The compound belongs to the broader chemical class of alkyl halides, specifically brominated alkanes, which are characterized by their reactivity in nucleophilic substitution reactions. This reactivity stems from the carbon-bromine bond's polarization, making the carbon atom susceptible to nucleophilic attack while the bromine serves as an excellent leaving group. These properties contribute to the compound's utility in organic synthesis as an alkylating agent.
Structural and Physical Properties
9-(Bromomethyl)nonadecane exists as a colorless to pale yellow liquid under standard conditions, with physical properties that align with its long-chain hydrocarbon structure modified by a bromine atom. The compound's hydrophobic nature is reflected in its high LogP value of 8.27890, indicating significant lipophilicity and poor water solubility .
Table 1.1: Physical and Chemical Properties of 9-(Bromomethyl)nonadecane
The high boiling point of 195°C at reduced pressure (0.4 mmHg) reflects the significant intermolecular forces present in this compound due to its long hydrocarbon chain . These properties influence its handling characteristics and applications in synthetic procedures where solubility and thermal stability are important considerations.
Synthesis Methods
Several synthetic routes have been documented for the preparation of 9-(Bromomethyl)nonadecane, reflecting its importance as a chemical intermediate. The synthesis typically involves multiple steps, starting from readily available precursors such as 1-bromodecane .
Multi-Step Synthesis
One documented synthetic pathway involves a five-step process starting from 1-bromodecane. This approach utilizes various reagents and conditions to construct the carbon framework and introduce the bromomethyl functionality at the desired position .
Table 3.1: Multi-Step Synthesis of 9-(Bromomethyl)nonadecane
This synthetic process highlights the complexity involved in constructing the specific structure of 9-(Bromomethyl)nonadecane with the bromomethyl group positioned at the 9-carbon. The final bromination step (5.1) employs the Appel reaction conditions, a common method for converting alcohols to alkyl halides .
Applications in Organic Synthesis
9-(Bromomethyl)nonadecane demonstrates significant utility in organic synthesis, particularly as an alkylating agent in reactions involving thiophene derivatives and related heterocyclic compounds . Its applications extend to the preparation of materials with potential importance in electronic and photonic applications.
Synthesis of Thiophene Derivatives
These reactions generally follow a common pattern, where 9-(Bromomethyl)nonadecane is introduced after an initial palladium-catalyzed coupling reaction. The resulting products are often purified by column chromatography and characterized by spectroscopic methods including NMR spectroscopy and mass spectrometry .
Reaction Mechanisms
The reactivity of 9-(Bromomethyl)nonadecane in these synthetic contexts can be understood through established mechanisms of nucleophilic substitution. In the documented reactions, the compound typically participates in SN2-type reactions where carboxylate anions (formed from 3-thiopheneacetic acid derivatives) act as nucleophiles, displacing the bromine atom to form ester linkages .
The pricing data indicates a significant price range, from approximately $197 to $738, depending on the quantity and supplier . This pricing structure is consistent with specialty chemicals that require multi-step synthesis and have relatively narrow application fields.
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